molecular formula C10H11N3 B060552 (1H-Imidazol-2-ylmethyl)-phenyl-amine CAS No. 166096-14-6

(1H-Imidazol-2-ylmethyl)-phenyl-amine

Cat. No.: B060552
CAS No.: 166096-14-6
M. Wt: 173.21 g/mol
InChI Key: LKTOVFRMNAMQMZ-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)-phenyl-amine is a compound that features an imidazole ring attached to a phenyl group via a methylene bridge. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine typically involves the reaction of imidazole derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the imidazole nitrogen, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)-phenyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Imidazol-2-ylmethyl)-phenyl-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-yl)-phenyl-methanol
  • (1H-Imidazol-2-yl)-phenyl-ketone
  • (1H-Imidazol-2-yl)-phenyl-ethanol

Uniqueness

(1H-Imidazol-2-ylmethyl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylene bridge between the imidazole and phenyl groups allows for greater flexibility and reactivity compared to similar compounds with different linkages.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-7,13H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTOVFRMNAMQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443345
Record name N-(1H-imidazol-2-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166096-14-6
Record name N-(1H-imidazol-2-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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